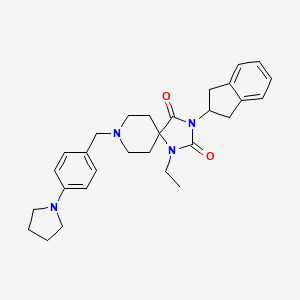

MCHR1 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H36N4O2 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(4-pyrrolidin-1-ylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3 |

InChI Key |

RDDNGEWEYVTDBP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Novel MCHR1 Antagonist Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of novel small molecule antagonists targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G-protein coupled receptor predominantly expressed in the brain, plays a crucial role in the regulation of energy homeostasis, feeding behavior, and mood.[1][2] Its potential as a therapeutic target for obesity and other metabolic and psychiatric disorders has driven significant research into the identification of potent and selective antagonists.[2][3][4] This document details the key signaling pathways, experimental protocols for antagonist characterization, and a summary of representative antagonist compounds.

MCHR1 Signaling Pathways

MCHR1 is known to couple to multiple G-protein subtypes, primarily Gi/o and Gq, leading to the modulation of distinct downstream signaling cascades. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates a series of intracellular events that ultimately influence neuronal activity.

Activation of the Gi/o pathway by MCHR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA).

Concurrently, MCHR1 coupling to the Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

The development of MCHR1 antagonists aims to block these signaling pathways, thereby mitigating the orexigenic and other effects of MCH.

Drug Discovery Workflow

The discovery of novel MCHR1 antagonists typically follows a structured workflow, beginning with target identification and validation, and progressing through hit identification, lead optimization, and preclinical development.

References

- 1. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

High-Throughput Screening for MCHR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies and data considerations for the high-throughput screening (HTS) of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a significant target in drug discovery, particularly for obesity and central nervous system disorders. This document details the primary signaling pathways, outlines prevalent HTS assay protocols, and presents key data for known antagonists.

MCHR1 Signaling Pathways

MCHR1 is a rhodopsin-like GPCR that primarily couples through two distinct G protein pathways: Gαi and Gαq.[1] This dual signaling capability allows for multiple downstream functional readouts for HTS.

-

Gαi Pathway: Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Gαq Pathway: Concurrently, MCHR1 activation stimulates the Gαq pathway, which activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[2][3]

These distinct signaling cascades provide the foundation for the most common MCHR1 antagonist HTS assays.

High-Throughput Screening (HTS) Workflow

The process of identifying novel MCHR1 antagonists from large compound libraries typically follows a standardized workflow. This involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate selectivity.

Experimental Protocols for Key HTS Assays

The selection of an appropriate HTS assay depends on factors such as cost, throughput, and the specific signaling pathway of interest. The most common primary screening assays for MCHR1 are functional assays that measure the downstream consequences of receptor activation.

Calcium Mobilization Assay (FLIPR-based)

This is a widely used primary HTS assay due to its high signal-to-background ratio and robust performance. It measures the increase in intracellular calcium following MCHR1 activation of the Gαq pathway.

Objective: To identify compounds that inhibit MCH-induced calcium mobilization in cells expressing MCHR1.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1. For receptors that don't naturally couple strongly to Gαq, cells can be co-transfected with a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5.[4]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., Calcium 5).

-

Agonist: Melanin-concentrating hormone (MCH) at a concentration that elicits ~80% of the maximal response (EC80).

-

Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.

-

Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of automated liquid handling and kinetic fluorescence reading.

Protocol:

-

Cell Plating: Seed MCHR1-expressing cells into assay plates at an optimized density (e.g., 9,000 cells/well for a 384-well plate) and incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Remove growth medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Transfer test compounds from the library plates to the assay plates using the FLIPR. Typically, a small volume is added to achieve the desired final screening concentration (e.g., 1-10 µM). Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Reading: Place the assay plate in the FLIPR instrument. A baseline fluorescence is measured for a few seconds. The instrument then adds the MCH agonist solution (at EC80 concentration) to all wells. The fluorescence intensity is monitored kinetically for 60-120 seconds to capture the peak calcium response.

-

Data Analysis: The response is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. The percentage inhibition for each test compound is calculated relative to positive (MCH alone) and negative (vehicle) controls.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

This assay is an excellent orthogonal method to confirm hits from a calcium screen, as it measures the modulation of the Gαi pathway. It is a homogeneous assay that quantifies intracellular cAMP levels.

Objective: To identify compounds that block the MCH-induced decrease in forskolin-stimulated cAMP levels.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1.

-

Assay Buffer/Lysis Buffer: Provided with the commercial TR-FRET cAMP assay kit.

-

Reagents: Commercial TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP, THUNDER™ TR-FRET) containing a Europium (Eu)-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Agonist: Melanin-concentrating hormone (MCH).

-

Assay Plates: 384-well low-volume, white, opaque microplates.

-

Instrumentation: A TR-FRET-capable microplate reader.

Protocol:

-

Cell Plating: Seed MCHR1-expressing cells into assay plates and incubate overnight.

-

Compound and Agonist Incubation: Add test compounds to the wells. Immediately after, add a solution containing a fixed concentration of MCH and a concentration of forskolin designed to stimulate a measurable level of cAMP. Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Add the lysis buffer containing the TR-FRET detection reagents (Eu-labeled antibody and dye-labeled cAMP tracer) to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for cell lysis and for the competitive binding reaction to reach equilibrium.

-

Plate Reading: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). This ratio is inversely proportional to the amount of cAMP produced by the cells. Antagonists will prevent the MCH-mediated decrease in forskolin-stimulated cAMP, resulting in a higher TR-FRET ratio compared to wells with MCH alone.

Data Presentation and Interpretation

Quantitative data from HTS campaigns are crucial for hit prioritization and understanding structure-activity relationships (SAR).

HTS Performance Metrics

The quality and reliability of an HTS assay are assessed using statistical parameters. While specific data for MCHR1 campaigns are often proprietary, typical values for robust GPCR assays provide a benchmark.

| Parameter | Description | Typical Value | Reference |

| Z'-factor | A measure of assay quality, considering the dynamic range and data variation. A value > 0.5 indicates an excellent assay. | 0.72 - 0.84 | |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 | |

| Hit Rate | The percentage of compounds in a library that are identified as active in the primary screen. | ~0.2% (for antagonists) |

Potency of Known MCHR1 Antagonists

The following table summarizes the in vitro potency of several well-characterized MCHR1 antagonists that have progressed to various stages of development. These values are typically determined in secondary assays following a primary HTS campaign.

| Compound Name | Assay Type | Cell Line | Potency (IC50 / Ki) | Reference |

| SNAP-7941 | Calcium Mobilization | Mammalian cell line | Competitive Antagonist | |

| SNAP-94847 | Radioligand Binding | Rat Brain | Ki = 2.3 nM | |

| NGD-4715 | Not Specified | Not Specified | Potent Antagonist | |

| BMS-830216 (Prodrug of BMS-819881) | Radioligand Binding | Not Specified | Ki = 10 nM (BMS-819881) | |

| KRX-104130 | TRF-based Binding Assay | hMCHR1 membranes | IC50 = 0.02 µM | |

| ATC0175 | Not Specified | hMCHR1 | IC50 = 15.7 nM |

Note: Assay conditions and cell types can vary between studies, leading to differences in reported potency values.

Conclusion

High-throughput screening for MCHR1 antagonists relies on robust and validated cellular assays that capitalize on the receptor's dual Gαi and Gαq signaling pathways. Calcium mobilization assays serve as a high-performance primary screening platform, while TR-FRET cAMP assays provide an essential orthogonal method for hit confirmation. The successful identification of potent lead candidates requires a systematic approach, from initial screening and hit validation to comprehensive selectivity profiling to mitigate off-target effects, a known challenge in MCHR1 drug discovery. The methodologies and data presented in this guide offer a foundational framework for researchers embarking on MCHR1 antagonist discovery programs.

References

- 1. NGD-4715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of MCHR1 antagonist binding affinity

An In-Depth Technical Guide to the In Vitro Characterization of MCHR1 Antagonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro techniques used to characterize the binding affinity of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for obesity, anxiety, and depression.[1][2] Accurate characterization of antagonist binding is a critical step in the drug discovery pipeline.

MCHR1 Signaling Pathways

MCHR1 is a versatile receptor that couples to multiple G protein families, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[2][3] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor triggers these pathways. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These pathways ultimately influence neuronal activation, gene transcription, and cellular proliferation.

Experimental Protocols: Binding Affinity Assays

Radioligand binding assays are the gold standard for directly quantifying the interaction between a ligand (antagonist) and its receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled test compound (antagonist). The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to MCHR1.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK-293 (Human Embryonic Kidney 293) cells stably expressing human MCHR1.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 25 mM HEPES, pH 7.4) using a Dounce homogenizer.

-

Perform differential centrifugation to isolate the cell membrane fraction containing the MCHR1 receptors.

-

Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (e.g., 0.5-1.0 µg of membrane protein) with a fixed concentration of a suitable radioligand, such as [Phe13, [¹²⁵I]Tyr19]-MCH (typically at a concentration near its Kd value, e.g., 0.06-0.1 nM).

-

Add increasing concentrations of the unlabeled MCHR1 antagonist being tested.

-

Total Binding Control: Include wells with only membranes and radioligand.

-

Non-specific Binding (NSB) Control: Include wells with membranes, radioligand, and a high concentration of a known, unlabeled MCH ligand (e.g., 1 µM cold MCH) to saturate the receptors.

-

-

Incubation:

-

Incubate the reaction mixture for a sufficient period to reach equilibrium (e.g., 90 minutes) at a controlled temperature (e.g., room temperature).

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., 96-well GFC UNIFILTER plates). This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with a cold wash buffer (e.g., PBS containing 0.01% TX-100) to remove any remaining unbound radioactivity.

-

Add a scintillation cocktail (e.g., MicroScint 20) to each well and quantify the radioactivity using a scintillation counter (e.g., TOPCOUNT microplate scintillation counter).

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: MCHR1 Antagonist Binding Affinities

The binding affinities of several MCHR1 antagonists have been determined using the protocols described above. The data is summarized below for comparison.

| Antagonist | Receptor Species | Binding Parameter | Value (nM) | Citation(s) |

| SNAP 94847 | Human | Ki | 2.2 | |

| Human | Kd | 0.53 | ||

| MCHR1 antagonist 1 | Human | Ki | 4 | |

| Human | Kb | 1 | ||

| TC-MCH 7c | Human | Ki | 3.4 | |

| Mouse | Ki | 3.0 | ||

| Human | IC₅₀ | 5.6 | ||

| MCH-1 antagonist 1 | Human | Ki | 2.6 | |

| NBI-A | Human | Ki | 2.7 | |

| BMS-819881 | Rat | Ki | 7 | |

| BMS-814580 | Human | Ki | 16.9 | |

| ATC0065 | Human | IC₅₀ | 15.7 | |

| GPS18169 | Human | Ki | ~20 pM | |

| MCHR1 antagonist 2 | Human | IC₅₀ | 65 |

Note: Ki (inhibition constant), Kd (dissociation constant), Kb (equilibrium dissociation constant for an antagonist), and IC₅₀ (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher affinity.

Functional Assays for Antagonism

While binding assays measure the physical interaction of a compound with the receptor, functional assays are crucial to confirm that this binding translates into a biological effect (i.e., antagonism of receptor signaling).

Calcium Mobilization Assay

This assay is used to measure the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is mediated by the Gαq pathway.

Methodology:

-

HEK293 cells expressing MCHR1 are loaded with a calcium-sensitive fluorescent dye.

-

The antagonist is pre-incubated with the cells.

-

Cells are then stimulated with an EC₅₀ concentration of MCH (the concentration that produces 50% of the maximal response).

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

-

A potent antagonist will block the MCH-induced calcium signal in a dose-dependent manner.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of cAMP production, which is mediated by the Gαi pathway.

Methodology:

-

MCHR1-expressing cells are treated with an adenylyl cyclase activator like forskolin to stimulate cAMP production.

-

The addition of MCH will inhibit this forskolin-stimulated cAMP accumulation.

-

The test antagonist is added to determine if it can block the inhibitory effect of MCH, thereby restoring cAMP levels.

-

cAMP levels are typically quantified using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assays (ELISA).

Conclusion

The in vitro characterization of MCHR1 antagonists is a multi-step process that relies on a combination of robust binding and functional assays. Radioligand competition binding assays provide a direct measure of a compound's affinity (Ki) for the receptor, serving as a primary screening tool. This is complemented by functional assays, such as calcium mobilization and cAMP accumulation, which confirm the antagonist's ability to block receptor-mediated signaling and determine its functional potency (IC₅₀). A thorough characterization using these methods is fundamental for advancing promising MCHR1 antagonists through the drug discovery and development process.

References

The Architecture of Inhibition: A Technical Guide to the Synthesis and SAR of Novel MCHR1 Antagonist Scaffolds

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationship (SAR), and evaluation of novel antagonist scaffolds for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G-protein coupled receptor predominantly expressed in the brain, is a key regulator of energy homeostasis, mood, and sleep, making it a prime therapeutic target for obesity, anxiety, and depression. The development of potent and selective MCHR1 antagonists has been a significant focus of medicinal chemistry, leading to the discovery of diverse chemical scaffolds with promising pharmacological profiles.

Core Concepts in MCHR1 Antagonism

The melanin-concentrating hormone (MCH) system plays a crucial role in the regulation of feeding behavior and energy balance. MCHR1 activation by its endogenous ligand, MCH, initiates a signaling cascade through coupling to Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, which mobilizes intracellular calcium. MCHR1 antagonists competitively block the binding of MCH, thereby inhibiting these downstream signaling events. A significant challenge in the development of MCHR1 antagonists has been overcoming off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Consequently, a major focus of contemporary research is the design of novel scaffolds with improved selectivity and safety profiles.

MCHR1 Signaling Pathway

The following diagram illustrates the primary signaling pathways activated upon MCH binding to MCHR1. Antagonists prevent the initiation of this cascade.

Novel MCHR1 Antagonist Scaffolds: Synthesis and SAR

This section details the synthesis and structure-activity relationships of three distinct and novel MCHR1 antagonist scaffolds.

The 8-Methylquinoline Scaffold

A novel class of MCHR1 antagonists featuring an 8-methylquinoline core has been reported to exhibit potent and insurmountable antagonism, suggesting a slow dissociation from the receptor. These compounds have demonstrated inhibition of multiple signaling pathways, including those mediated by Gαi, Gαq, and β-arrestin.

Synthesis: The synthesis of the 8-methylquinoline scaffold generally involves a multi-step sequence, a representative scheme for which is not available in the provided search results.

Structure-Activity Relationship (SAR): The SAR for this scaffold highlights the importance of specific substitutions on the quinoline ring and the nature of the side chain for achieving high affinity.

| Compound | R Group | MCHR1 IC50 (nM) | Notes |

| MQ1 | Complex Side Chain | 2.2 | Potent antagonist, inhibits Gαi, Gαq, and β-arrestin signaling.[1] |

| MQ2 | Structurally Related to MQ1 | 28 | Used for displacement studies.[1] |

| MQ3 | Structurally Related to MQ1 | 16 | Does not exhibit time-dependent inhibition.[1] |

The Imidazo[1,2-a]pyridine Scaffold

Aiming to improve safety profiles by removing the often-problematic aliphatic amine, researchers have developed MCHR1 antagonists based on an imidazo[1,2-a]pyridine scaffold. These compounds are designed to interact with key residues like Asp123 and/or Tyr272 of MCHR1.

Synthesis: The synthesis of these compounds involves the initial construction of the imidazo[1,2-a]pyridine core, followed by coupling with a pyridinone moiety. A general synthetic route is outlined below.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core: A substituted 2-aminopyridine is reacted with an α-haloketone to yield the bicyclic imidazo[1,2-a]pyridine.

Step 2: Coupling and Final Product Formation: The imidazo[1,2-a]pyridine intermediate is then coupled with a suitably functionalized pyridin-2(1H)-one derivative, often via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, to afford the final antagonist.

Structure-Activity Relationship (SAR): SAR studies on this scaffold have demonstrated that modifications to the substituents on both the imidazopyridine and the pyridinone rings significantly impact potency and pharmacokinetic properties.

| Compound | R1 | R2 | MCHR1 IC50 (nM) | hERG IC50 (µM) |

| 6a | Cyclopropyl | H | 1.8 | >30 |

| 6b | Ethyl | H | 3.2 | >30 |

| 10a | Cyclopropyl | 3-Methyl | 0.94 | 14 |

Data is representative and synthesized from descriptions in the source material.

Hybrid Scaffold of SNAP-7941 and Haloperidol (Leading to SNAP-94847)

A successful strategy in drug discovery is the hybridization of fragments from known active compounds. This approach was used to combine key features of the high-throughput screening hit SNAP-7941 and the known CNS drug haloperidol. This led to the discovery of SNAP-94847, a high-affinity and selective MCHR1 antagonist with good oral bioavailability and brain penetration.[2]

Synthesis: The synthesis of SNAP-94847 involves a multi-step process, a simplified representation of which is as follows:

Step 1: Synthesis of the Piperidinylphenylamine Intermediate: A key intermediate, a substituted 4-aminophenylpiperidine, is synthesized.

Step 2: Acylation: The amine of the piperidinylphenylamine intermediate is acylated with an appropriate acyl chloride or carboxylic acid to introduce the isobutyramide group.

Step 3: N-Alkylation: The piperidine nitrogen is alkylated with a substituted benzyl halide (e.g., 4-(3,4-difluorophenoxy)benzyl bromide) to yield the final product, SNAP-94847.[2]

Structure-Activity Relationship (SAR): The development of SNAP-94847 involved extensive SAR studies, exploring variations in the acyl group, the substitution pattern on the terminal aromatic ring, and the nature of the linker.

| Compound | Acyl Group | Terminal Aryl Substitution | MCHR1 Ki (nM) |

| SNAP-94847 (16g) | Isobutyramide | 4-(3,4-Difluorophenoxy) | 1.1 |

| Analog 16a | Acetamide | 4-Phenoxy | 5.5 |

| Analog 16f | Cyclopropanecarboxamide | 4-(3,4-Difluorophenoxy) | 1.3 |

Data is representative and synthesized from descriptions in the source material.

Experimental Protocols

Detailed and validated experimental protocols are critical for the accurate evaluation of novel MCHR1 antagonists. Below are methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: HEK293 cells stably expressing human MCHR1.

-

Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH or other suitable radiolabeled MCH analog.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.

-

Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.

-

Test Compounds: Dissolved in DMSO.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known, unlabeled MCHR1 ligand.

-

Filtration Plate: 96-well glass fiber filter plates (e.g., UNIFILTER GF/C), pre-coated with 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation (0.5-1.0 µg of protein), the radioligand (at a concentration near its Kd, e.g., 0.06-0.1 nM), and varying concentrations of the test compound in the binding buffer. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-coated filter plate. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production, providing a functional measure of its activity.

Materials:

-

Cell Line: CHO or HEK293 cells stably co-expressing human MCHR1 and a cAMP biosensor (e.g., GloSensor).

-

Assay Buffer: CO₂-independent medium or other suitable buffer.

-

Agonist: Melanin-concentrating hormone (MCH).

-

Stimulation Agent: Forskolin (to stimulate basal cAMP levels).

-

Test Compounds: Dissolved in DMSO.

-

Luminescence Plate Reader.

Procedure:

-

Cell Plating: Seed the cells into a 384- or 96-well white, clear-bottom plate and incubate until they form a confluent monolayer.

-

Pre-incubation with Antagonist: Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add MCH at a concentration that elicits a submaximal response (e.g., EC80) in the presence of forskolin.

-

Signal Detection: Measure the luminescence signal using a plate reader. The Gαi-mediated inhibition of cAMP production by MCH will result in a decrease in the luminescent signal. An effective antagonist will block this decrease.

-

Data Analysis: Plot the luminescent signal against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Experimental and SAR Workflows

The following diagrams illustrate a typical workflow for the evaluation of novel MCHR1 antagonists and the logical progression of an SAR study.

References

MCHR1 as a Therapeutic Target for Depression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in brain regions associated with mood, stress, and reward, has emerged as a promising novel target for the treatment of depression. Preclinical evidence robustly demonstrates that genetic or pharmacological antagonism of MCHR1 produces significant antidepressant-like effects in various rodent models. MCHR1 antagonists have shown efficacy comparable to established antidepressants in behavioral despair tests, often with a distinct mechanistic profile that does not rely on traditional monoamine reuptake inhibition. This guide provides an in-depth review of the MCHR1 signaling pathways, detailed experimental protocols for its investigation, and a summary of the quantitative preclinical data supporting its role as a therapeutic target for depression. While clinical development has been hampered by off-target liabilities, primarily cardiotoxicity, the compelling preclinical rationale warrants continued investigation and the development of second-generation antagonists with improved safety profiles.

The MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is the endogenous neuropeptide ligand for MCHR1. The receptor is coupled to multiple G-protein subtypes, primarily Gαi, Gαo, and Gαq/11, allowing it to engage diverse intracellular signaling cascades upon activation.

-

Gαi/o Pathway: The canonical signaling pathway for MCHR1 involves coupling to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is believed to be a key mediator of MCH's effects on neuronal excitability.

-

Gαq/11 Pathway: MCHR1 can also couple to Gαq/11 proteins, activating phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

-

MAPK/ERK Pathway: Downstream of G-protein activation, MCHR1 signaling can also modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Antagonism of MCHR1 blocks these downstream signaling events, thereby preventing the cellular effects of MCH. This blockade in key brain regions like the hippocampus, nucleus accumbens, and locus coeruleus is hypothesized to underlie the observed antidepressant effects.

Preclinical Evidence for Antidepressant Activity

A substantial body of preclinical research supports the hypothesis that blocking MCHR1 induces antidepressant-like effects. This has been demonstrated using both genetic knockout models and a variety of selective small-molecule antagonists. The most common behavioral assays used to screen for antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like effect.

MCHR1 Antagonist Binding Affinities

The development of potent and selective MCHR1 antagonists has been crucial for target validation. The table below summarizes the binding affinities for several key compounds investigated for their effects on depression.

| Compound | Species | Assay Type | Affinity Value | Reference |

| SNAP-7941 | Human | Schild Regression (Kb) | 0.57 nM | |

| Human | Saturation Binding (Kd) | 0.18 nM | ||

| GW803430 | Not Specified | pIC50 | 9.3 | |

| SNAP-94847 | Mouse | Displacement | Ki = 1.1 nM |

Efficacy in the Forced Swim Test (FST)

The FST is a widely used model to predict antidepressant efficacy. MCHR1 antagonists consistently reduce immobility time in this test, suggesting a potent antidepressant-like profile.

| Compound | Species | Dosing | Key Result | Reference |

| GW803430 | Mouse | Acute (p.o.) | Significant reduction in immobility at 3 mg/kg. | |

| Mouse | Chronic (5-day, p.o.) | Significant reduction in immobility at 3 and 10 mg/kg. | ||

| MCHR1-/- Mouse | Acute (p.o.) | No effect on immobility, confirming target engagement. | ||

| SNAP-7941 | Rat | Acute (p.o.) | Significant, dose-dependent decrease in immobility at 3, 10, and 30 mg/kg. | |

| SNAP-94847 | Mouse | Acute & Chronic | No significant effect observed in this specific study. |

Efficacy in the Tail Suspension Test (TST)

The TST serves as a complementary behavioral despair model to the FST.

| Compound | Species | Dosing | Key Result | Reference |

| GW803430 | Mouse | Acute (p.o.) | Significant reduction in immobility at 10 mg/kg. |

Clinical Development Status

Despite the strong preclinical rationale for MCHR1 antagonism in treating both obesity and depression, clinical development has been challenging. Several MCHR1 antagonists entered Phase I clinical trials, primarily for obesity. However, these trials were largely discontinued due to unfavorable pharmacokinetics or significant safety concerns, most notably cardiotoxicity related to off-target inhibition of the hERG potassium channel. To date, no MCHR1 antagonist has successfully completed clinical trials for depression, and there are no active, publicly disclosed clinical trials for this indication. The future of MCHR1-targeted therapies for depression will likely depend on the development of new chemical entities that retain high on-target potency while avoiding hERG liability and other off-target effects.

Experimental Protocols & Methodologies

The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize MCHR1 antagonists.

MCHR1 Radioligand Binding Assay

This protocol describes a standard filtration binding assay to determine the affinity of a test compound for MCHR1.

Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to MCHR1 expressed in cell membranes.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing recombinant human or rodent MCHR1.

-

Radioligand: [¹²⁵I]Phe¹³,Tyr¹⁹-MCH or a tritiated antagonist like [³H]SNAP-7941.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Phospho-buffered Saline (PBS) containing 0.01% Triton X-100.

-

Test Compounds: Serially diluted in binding buffer.

-

Unlabeled Ligand: High concentration of an unlabeled MCHR1 ligand (e.g., MCH or SNAP-7941) for determining non-specific binding.

-

Apparatus: 96-well microplates, GF/C glass fiber filter plates, vacuum filtration manifold, and a scintillation counter.

Procedure:

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-10 µg per well.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of test compound at various concentrations (or buffer for total binding, or unlabeled ligand for non-specific binding).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd, e.g., 0.1 nM [¹²⁵I]Phe¹³,Tyr¹⁹-MCH).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked GF/C filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value using non-linear regression (four-parameter logistic equation). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Forced Swim Test (FST)

This protocol is a standard method for assessing antidepressant-like activity in mice.

Objective: To measure the effect of a test compound on the duration of immobility when a mouse is placed in an

A Comprehensive Guide to the Identification and Optimization of MCHR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core strategies and methodologies employed in the discovery and development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a validated therapeutic target for obesity, with potential applications in anxiety and depression disorders.[1][2][3] The development of MCHR1 antagonists, however, presents significant challenges, most notably the off-target liability associated with the hERG potassium channel, which can lead to cardiotoxicity.[4][5] This document details the critical steps from initial lead identification through comprehensive optimization, emphasizing experimental protocols and data-driven decision-making.

The MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and mood. In mammals, its effects are primarily mediated by MCHR1. Upon binding of MCH, MCHR1 activates multiple intracellular signaling cascades through its coupling to different G proteins, primarily from the Gi and Gq families.

-

Gi Coupling: Activation of the Gi protein pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).

-

Gq Coupling: Activation of the Gq protein pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Activation: MCHR1 activation also leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.

Lead Identification and High-Throughput Screening (HTS)

The initial step in discovering novel MCHR1 antagonists is typically a high-throughput screening (HTS) campaign, where large chemical libraries are assayed to identify "hits" that modulate receptor activity. Both binding and functional assays are employed for this purpose.

-

Binding Assays: These assays measure the ability of a test compound to displace a labeled ligand (radiolabeled or fluorescent) from the MCHR1 receptor. They directly quantify the affinity of a compound for the receptor.

-

Functional Assays: These assays measure a downstream cellular response following receptor activation. For MCHR1, common functional assays include measuring changes in intracellular calcium or cAMP levels. These are crucial for identifying antagonists that can block the physiological effects of MCH.

The workflow involves primary screening to identify active compounds, followed by dose-response confirmation to determine potency (e.g., IC50 or Ki) and eliminate false positives. Hits are then subjected to further characterization.

In Vitro Lead Optimization

Confirmed hits from HTS undergo a rigorous lead optimization phase. This iterative process involves chemical synthesis of analogs and detailed pharmacological characterization to improve potency, selectivity, and drug-like properties (ADME/Tox).

A. Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for MCHR1.

-

Objective: To measure the displacement of a radiolabeled MCHR1 ligand by a test compound.

-

Materials:

-

Membranes from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-[Phe13, Tyr19]-MCH or a suitable small molecule radioligand.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

-

Test compounds and a non-labeled MCH peptide for non-specific binding determination.

-

GF/C filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, cell membranes (e.g., 5-10 µg protein/well), radioligand (at a concentration near its Kd, e.g., 0.1 nM), and the test compound.

-

For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the GF/C filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).

-

Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate IC50 values from the competition curves and convert to Ki using the Cheng-Prusoff equation.

-

B. Calcium Mobilization Assay

This functional assay measures a compound's ability to block MCH-induced increases in intracellular calcium.

-

Objective: To determine the functional antagonist potency (IC50) of a test compound.

-

Materials:

-

Cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10-20 mM HEPES.

-

MCH peptide.

-

Fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate MCHR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of the test antagonist compound to the cell plate and incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Add an agonist (MCH) at a concentration that produces ~80% of the maximal response (EC80, e.g., 12 nM) and immediately record the change in fluorescence over time.

-

The peak fluorescence intensity reflects the intracellular calcium concentration.

-

Generate dose-response curves for the antagonist's inhibition of the MCH response to determine IC50 values.

-

A critical part of optimization is ensuring selectivity and a favorable safety profile.

-

hERG Channel Liability: Due to structural similarities between many MCHR1 antagonists and hERG blockers, early screening for hERG activity is essential to mitigate the risk of cardiotoxicity.

-

CYP450 Inhibition: Assays against major cytochrome P450 enzymes are performed to predict potential drug-drug interactions.

-

ADME Profiling: Early assessment of properties like metabolic stability (microsomal stability assay), permeability (e.g., Caco-2 assay), and solubility is crucial for developing orally bioavailable drugs.

The table below summarizes the in vitro profiles of several well-characterized MCHR1 antagonists.

| Compound | MCHR1 Binding (Ki, nM) | MCHR1 Functional Antagonism (IC50, nM) | Species | Reference |

| SNAP-7941 | 2.6 | 15.7 (cAMP) | Human | |

| GW803430 | ~0.05 (pIC50=9.3) | N/A | Human | |

| AMG 076 | 0.6 | 1.2 (Ca2+) | Human | |

| ATC0065 | N/A | 15.7 | Human | |

| BMS-819881 | 7.0 | N/A | Rat |

Data compiled from multiple sources. Assay conditions may vary.

In Vivo Evaluation

Promising leads with good in vitro profiles are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

The goal is to identify compounds with adequate oral bioavailability and central nervous system (CNS) penetration, as MCHR1 is primarily a CNS target. PK studies determine key parameters like Cmax, Tmax, AUC, and half-life.

A. Obesity Models

The most common model is the diet-induced obese (DIO) mouse or rat. Animals are fed a high-fat diet for several weeks to induce an obese phenotype.

-

Protocol Outline:

-

Induce obesity in rodents using a high-fat diet.

-

Administer the MCHR1 antagonist chronically (e.g., daily oral gavage for 2-4 weeks).

-

Monitor key endpoints:

-

Food Intake: Measured daily.

-

Body Weight: Measured daily or several times per week.

-

Body Composition: Assessed at the end of the study to determine effects on fat mass versus lean mass.

-

Metabolic Parameters: Plasma levels of glucose, insulin, leptin, and cholesterol are often measured.

-

-

A pair-fed control group is often included to distinguish between effects on body weight due to reduced food intake versus increased energy expenditure.

-

B. Anxiety and Depression Models

MCHR1 antagonists have also shown efficacy in models of anxiety and depression.

-

Forced Swim Test (Depression): Measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. Antidepressants decrease immobility time.

-

Elevated Plus Maze (Anxiety): Assesses the animal's tendency to explore open, elevated arms versus enclosed arms. Anxiolytics increase the time spent in the open arms.

-

Marble Burying Test (Anxiety): Measures repetitive and compulsive-like behavior. Anxiolytics reduce the number of marbles buried by the animal.

The table below highlights the effects of MCHR1 antagonists in rodent models of obesity.

| Compound | Model | Dosing Regimen | Key Findings | Reference |

| SNAP-7941 | DIO Rats | Chronic daily admin. | Reduced body weight gain by 26% after 4 weeks. | |

| GW803430 | DIO Rats | 1-3 mg/kg, p.o. for 14 days | Dose-dependent decrease in food intake and body weight. | |

| Peptidic Antagonist | DIO Mice | Chronic ICV infusion | Completely suppressed body weight gain; reduced food intake by 14%. |

Conclusion

The identification and optimization of MCHR1 antagonists is a complex, multi-faceted process that integrates high-throughput screening, detailed in vitro pharmacological profiling, and robust in vivo efficacy testing. While MCHR1 remains a highly attractive target for treating obesity and potentially mood disorders, significant hurdles, particularly hERG-related cardiotoxicity, have impeded clinical success. Future success in this area will depend on the early integration of safety and ADME assays into the optimization workflow to identify potent, selective, and safe clinical candidates. The detailed methodologies and strategic workflows outlined in this guide provide a framework for navigating the challenges of MCHR1 drug discovery.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCHR1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Anxiolytic Potential of MCHR1 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system, and specifically the MCH receptor 1 (MCHR1), has emerged as a promising target for the development of novel anxiolytic therapeutics. MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, stress, and emotion.[1][2] Preclinical evidence strongly suggests that antagonism of MCHR1 produces anxiolytic-like effects across a range of rodent models of anxiety. This technical guide provides an in-depth overview of the anxiolytic potential of MCHR1 antagonism, focusing on quantitative data from key preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

MCHR1 Signaling Pathways

MCHR1 is coupled to inhibitory G-proteins (Gαi/o) and Gq proteins (Gαq).[3][4] Activation of these pathways by the endogenous ligand MCH leads to a cascade of intracellular events that are thought to contribute to anxiogenic responses. Conversely, antagonism of MCHR1 blocks these downstream signals, resulting in anxiolytic effects.

MCHR1-Gαi/o Signaling Pathway

Activation of the Gαi/o pathway by MCH binding to MCHR1 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The antagonism of this pathway is a key mechanism for the anxiolytic effects of MCHR1 antagonists.

MCHR1-Gαi/o signaling cascade.

MCHR1-Gαq Signaling Pathway

Upon MCH binding, MCHR1 can also activate the Gαq pathway, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium levels. This pathway is also implicated in the anxiety-related responses mediated by MCH.

MCHR1-Gαq signaling cascade.

Quantitative Data on Anxiolytic Effects of MCHR1 Antagonists

Numerous preclinical studies have demonstrated the anxiolytic efficacy of various MCHR1 antagonists. The following tables summarize the key quantitative findings from these studies.

| MCHR1 Antagonist | Animal Model | Species | Dose | Route of Administration | Key Anxiolytic Effect | Reference |

| SNAP-94847 | Light/Dark Box | Mouse (BALB/cJ) | 20 mg/kg | p.o. | Significant increase in time spent in the light compartment after acute and chronic administration. | |

| Novelty Suppressed Feeding | Mouse (129S6/SvEvTac) | 20 mg/kg | p.o. | Significant reduction in latency to feed after acute and chronic administration. | ||

| Elevated Plus Maze | Rat (Wistar) | Not specified | Intranasal | Decrease in time spent in closed arms. | ||

| GW803430 | Marble Burying | Mouse | 3, 10, 30 mg/kg | p.o. | Potent dose-dependent decrease in the number of marbles buried. | |

| Social Recognition | Rat | 10.0-80.0 mg/kg | i.p. | Dose-dependently enhanced social recognition. | ||

| SNAP-7941 | Social Interaction | Rat | 2.5-40.0 mg/kg | i.p. | Anxiolytic properties observed in the Vogel conflict test. | |

| Maternal Separation-Induced Vocalization | Guinea Pig | 3, 10, 30 mg/kg | p.o. | Significant decrease in vocalizations. | ||

| ATC0175 | Elevated Plus Maze | Rat | Not specified | Not specified | Reversed swim stress-induced anxiety. | |

| Stress-Induced Hyperthermia | Mouse | Not specified | Not specified | Anxiolytic effects observed. | ||

| Social Interaction | Rat | Not specified | Not specified | Increased social interaction between unfamiliar rats. | ||

| Maternal Separation-Induced Vocalization | Guinea Pig | Not specified | Not specified | Reduced separation-induced vocalizations. | ||

| TPI 1361-17 | Elevated Plus Maze | Mouse | Not specified | i.c.v. | Potent anxiolytic effects observed. | |

| Light/Dark Transition Test | Mouse | Not specified | i.c.v. | Exerted potent anxiolytic effects. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key behavioral assays used to evaluate the anxiolytic potential of MCHR1 antagonists.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

-

Dimensions for rats: arms are typically 50 cm long and 10 cm wide, with closed arms having 40-50 cm high walls.

-

Dimensions for mice: arms are typically 30 cm long and 5 cm wide, with closed arms having 15 cm high walls.

-

The maze is typically made of a non-porous material for easy cleaning.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer the MCHR1 antagonist or vehicle control at the appropriate time before testing, depending on the route of administration and compound pharmacokinetics.

-

Testing:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

-

-

Cleaning: Thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Experimental workflow for the Elevated Plus Maze test.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus:

-

A rectangular box divided into two compartments: a small, dark compartment (typically 1/3 of the box) and a large, brightly illuminated compartment (typically 2/3 of the box).

-

An opening connects the two compartments, allowing the animal to move freely between them.

-

The light intensity in the light compartment is a critical parameter and should be standardized.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.

-

Drug Administration: Administer the MCHR1 antagonist or vehicle control at the appropriate time before the test.

-

Testing:

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for a 5-10 minute session.

-

Record the session using a video camera.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

-

-

Cleaning: Clean the apparatus thoroughly between each animal.

Experimental workflow for the Light-Dark Box test.

Social Interaction Test

This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Apparatus:

-

An open-field arena, typically with controlled lighting conditions.

-

The size of the arena may vary, but it should be large enough to allow for free movement and social investigation.

Procedure:

-

Habituation: Individually habituate the animals to the testing arena for a set period on the days preceding the test.

-

Pairing: On the test day, pair the experimental animal with an unfamiliar partner of the same sex and strain. The partner animal is typically untreated.

-

Drug Administration: Administer the MCHR1 antagonist or vehicle control to the experimental animal prior to the test session.

-

Testing:

-

Place the pair of animals in the arena and allow them to interact for a 5-10 minute session.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the total time the experimental animal spends in active social interaction with the partner. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.

-

An increase in the duration of social interaction is indicative of an anxiolytic effect.

-

-

Cleaning: Clean the arena thoroughly between each pair of animals.

Conclusion

The body of preclinical evidence strongly supports the anxiolytic potential of MCHR1 antagonism. A variety of structurally distinct MCHR1 antagonists have demonstrated efficacy in multiple rodent models of anxiety. The underlying mechanism of action is believed to involve the blockade of MCH-induced signaling through both Gαi/o and Gαq pathways in key brain regions regulating emotion. The consistent anxiolytic-like profile of MCHR1 antagonists, as demonstrated by the quantitative data and experimental protocols outlined in this guide, positions MCHR1 as a compelling target for the development of novel pharmacotherapies for anxiety disorders. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this approach in humans.

References

- 1. The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Melanin-Concentrating Hormone Receptor 1 (MCHR1) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), focusing on its expression, localization, and signaling pathways within the Central Nervous System (CNS). It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes to support ongoing research and drug development efforts.

Introduction to MCHR1

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, mood, and other physiological processes.[1][2] It is the primary receptor for the neuropeptide melanin-concentrating hormone (MCH) in rodents.[3][4] MCH is predominantly synthesized in the lateral hypothalamus and zona incerta, with neurons projecting to numerous areas throughout the brain.[5] The widespread distribution of MCHR1 throughout the CNS corresponds with the diverse functions attributed to the MCH system.

MCHR1 Expression and Localization in the CNS

MCHR1 is widely expressed in the brains of rats, mice, and primates. Its distribution aligns with MCH projection fields, suggesting it mediates most of the physiological actions of MCH in mammals.

Regional Distribution

Studies using techniques such as in situ hybridization and immunohistochemistry have revealed high levels of MCHR1 expression in several key brain regions:

-

Hypothalamus: High levels of MCHR1 are found in the ventromedial, dorsomedial, and arcuate nuclei, regions known to be critical for the regulation of feeding behavior.

-

Limbic System: Strong expression is detected in the hippocampus, amygdala, and nucleus accumbens shell, areas implicated in stress, emotion, motivation, and reward.

-

Cortex: Widespread expression is observed throughout the cerebral cortex.

-

Other Regions: Significant expression is also found in the olfactory bulb, striatum, midline thalamic nuclei, and various midbrain areas.

Subcellular Localization

A notable feature of MCHR1 is its localization to the primary cilia of neurons. The primary cilium is a sensory organelle that detects extracellular signals. The concentration of MCHR1 in this subcellular compartment suggests a role in non-synaptic "volume" transmission, where it senses freely diffusing neurochemical messengers in the extracellular space.

Quantitative Analysis of MCHR1 Expression and Binding

Quantitative data from various studies provide insights into the expression levels and binding affinities of MCHR1 in the CNS.

MCHR1 mRNA Expression Levels

The following table summarizes the relative mRNA expression levels of MCHR1 in different mouse brain regions, as determined by quantitative real-time PCR (qPCR).

| Brain Region | Mean Ct Value | Relative Expression Notes | Reference |

| Brain (whole) | 26.4 | Positive control, highest expression | |

| Hypothalamus | - | High expression, upregulated in CTA | |

| Brain Stem | - | Upregulated in CTA | |

| Amygdala | - | Trend towards upregulation in CTA | |

| Lung | 35.5 | Low expression | |

| Spleen | 38.5 | No expression (negative control) |

CTA: Conditioned Taste Aversion

Radioligand Binding Affinity

Radioligand binding assays have been used to determine the affinity of MCH and its antagonists for MCHR1.

| Ligand | Receptor | Cell Line | Kd (nM) | Ki (nM) | Bmax (nmol/g protein) | Reference |

| 125I-labeled MCH | MCHR1 | HEK293 | 3.1 ± 0.4 | - | ~1.6 | |

| 125I-labeled MCH | MCHR2 | HEK293 | 9.6 ± 0.5 | - | ~1.6 | |

| NBI-A (antagonist) | FL-MCHR1 | HEK293 | - | 2.7 ± 0.3 | - | |

| NBI-A (antagonist) | FL-MCHR1-T255A | HEK293 | - | 43.97 ± 12.68 | - |

MCHR1 Signaling Pathways

MCHR1 is a versatile receptor that couples to multiple G-protein subtypes, including Gi, Go, and Gq, to initiate diverse intracellular signaling cascades.

-

Gi/o Coupling: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. This pathway is also involved in the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

-

Gq Coupling: Coupling to Gq proteins activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.

These signaling pathways are integral to the various physiological functions mediated by MCHR1, including the regulation of neuronal excitability, gene expression, and synaptic plasticity.

Figure 1: MCHR1 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MCHR1 expression and localization in the CNS.

Immunohistochemistry (IHC) for MCHR1 Detection

This protocol outlines the steps for detecting MCHR1 protein in brain tissue sections.

Materials:

-

10% neutral buffered formalin

-

Phosphate-buffered saline (PBS)

-

Sucrose solutions (20% in PBS)

-

Cryostat or freezing microtome

-

0.3% Hydrogen peroxide

-

Normal donkey serum (NDS)

-

Primary antibody: Rabbit anti-MCHR1 (e.g., Invitrogen PA5-24182)

-

Biotinylated secondary antibody (e.g., anti-rabbit IgG)

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Microscope slides and coverslips

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 20% sucrose in PBS until it sinks.

-

Cut 30 µm coronal sections using a freezing microtome.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Quench endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in PBS for 30 minutes.

-

Wash sections three times in PBS.

-

Block non-specific binding by incubating sections in a solution containing 3% normal donkey serum (NDS) in PBS with 0.3% Triton X-100 for 1 hour at room temperature.

-

Incubate sections with the primary antibody (rabbit anti-MCHR1, diluted 1:1000 in blocking solution) for 48 hours at 4°C.

-

Wash sections three times in PBS.

-

Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

-

Wash sections three times in PBS.

-

Incubate sections with the ABC reagent for 1 hour at room temperature.

-

Wash sections three times in PBS.

-

Visualize the signal by incubating sections in DAB solution until the desired staining intensity is reached.

-

Mount sections on slides, dehydrate, and coverslip.

-

In Situ Hybridization (ISH) for MCHR1 mRNA Detection

This protocol describes the detection of MCHR1 mRNA in brain tissue.

Materials:

-

DEPC-treated water and solutions

-

4% Paraformaldehyde (PFA) in PBS

-

Cryostat

-

Proteinase K

-

Triethanolamine

-

Acetic anhydride

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled MCHR1 riboprobe

-

Stringency wash buffers (SSC)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP developing solution

Procedure:

-

Probe Synthesis:

-

Synthesize a DIG-labeled antisense RNA probe for MCHR1 using an in vitro transcription kit.

-

-

Tissue Preparation:

-

Prepare frozen brain sections (14-20 µm) on coated slides.

-

-

Prehybridization:

-

Fix sections in 4% PFA.

-

Treat with Proteinase K to improve probe penetration.

-

Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Dehydrate through a series of ethanol washes.

-

-

Hybridization:

-

Apply the DIG-labeled probe (diluted in hybridization buffer) to the sections.

-

Incubate overnight at 65°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Perform a series of stringency washes with SSC buffers at 65°C to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block with a blocking solution.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

-

Signal Development:

-

Incubate sections in NBT/BCIP solution in the dark until a colored precipitate forms.

-

Stop the reaction by washing in water.

-

Counterstain if desired, dehydrate, and coverslip.

-

Radioligand Binding Assay for MCHR1

This protocol details the measurement of ligand binding to MCHR1 in brain membrane preparations.

Materials:

-

Brain tissue

-

Homogenization buffer

-

Radioligand (e.g., 125I-labeled MCH)

-

Binding buffer (e.g., 50 mM Hepes, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.6)

-

Non-specific binding competitor (unlabeled MCH)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer.

-

Determine protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation (e.g., 10 µg protein), radioligand at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).

-

Incubate for a defined period (e.g., 1 hour) at a specific temperature to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying MCHR1 in the CNS.

Figure 2: Experimental Workflow for MCHR1 Studies.

Conclusion

This technical guide provides a comprehensive overview of MCHR1 in the CNS, from its molecular signaling to its system-level expression and methods for its study. The widespread distribution and complex signaling of MCHR1 underscore its importance in a variety of neurological functions. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of targeting the MCH-MCHR1 system for a range of disorders, including obesity and mood disorders.

References

- 1. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MCHR1 Antagonist Protocol for Diet-Induced Obese Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, and its receptor, MCHR1, has emerged as a promising target for the development of anti-obesity therapeutics. Antagonism of MCHR1 has been shown to reduce body weight and improve metabolic parameters in preclinical models of diet-induced obesity (DIO). These application notes provide detailed protocols for the use of MCHR1 antagonists in DIO mouse models, guidance on data interpretation, and visualization of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of MCHR1 Antagonists in DIO Mice

The following tables summarize the quantitative effects of various MCHR1 antagonists on key metabolic parameters in diet-induced obese mice, as reported in the scientific literature.

| MCHR1 Antagonist | Mouse Strain | Diet | Treatment Duration | Dose | Route | Body Weight Change | Food Intake Change | Reference |

| GW803430 | C57BL/6J | High-Fat Diet | 30 days | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction | Significant reduction | [1][2][3] |

| SNAP-94847 | Sprague-Dawley Rats, BALB/c & CD-1 Mice | High-Fat Diet | 21 days | 20 mg/kg/day | Intraperitoneal | Not specified for obesity model | Not specified for obesity model | [4][5] |

| Peptide Antagonist | C57BL/6J | High-Fat Diet | 4 weeks | 7.5 µ g/day | ICV | ~21% loss vs. 6% gain in vehicle | Not the primary driver of weight loss | |

| AZD1979 | C57BL/6J | High-Fat Diet | Not specified | Not specified | Not specified | Dose-dependent reduction | Initial decrease |

| MCHR1 Antagonist | Effect on Plasma Parameters | Reference |

| GW803430 | Reduced leptin and triglycerides. No effect on insulin or nonesterified fatty acids. | |

| Peptide Antagonist | Significant reductions in serum leptin and insulin. | |

| AZD1979 | Improved homeostasis model assessment-index of insulin sensitivity. |